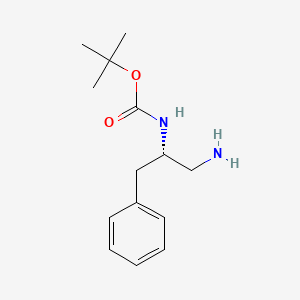

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate

Vue d'ensemble

Description

Enzymatic Kinetic Resolution

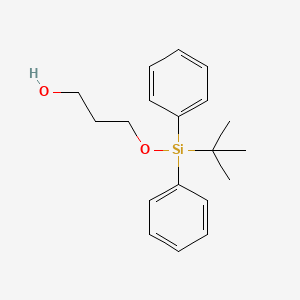

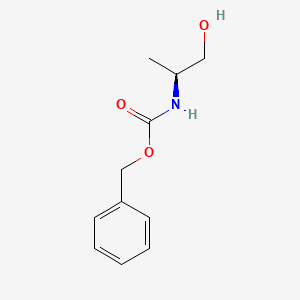

The enzymatic kinetic resolution of tert-butyl phenylcarbamates has been explored, with a focus on producing chiral organoselenanes and organotelluranes. Specifically, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and yielding optically pure (R)- and (S)-enantiomers. These enantiomers were further transformed into corresponding 1-(2-aminophenyl)ethanols, which are valuable chiral building blocks .

Dirhodium(II)-Catalyzed C-H Amination

The C-H amination reaction of (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate, catalyzed by Dirhodium(II), has been studied. This reaction proceeded smoothly, leading to the formation of oxazolidinone in excellent yield. The oxazolidinone was then efficiently converted into both (R)- and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols, which are important intermediates for various synthetic applications .

Asymmetric Aldol Reactions

Asymmetric aldol reactions have been utilized to synthesize tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates with high stereoselectivity. Both syn- and anti-aldol reactions were investigated, including ester-derived Ti-enolate and Evans' diastereoselective syn-aldol reactions. The resulting optically active carbamates were converted into potent β-secretase inhibitors, highlighting their potential in drug development .

Synthesis from Natural Products

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was achieved from L-Serine. This compound, which exhibits cytotoxic activity against human carcinoma cell lines, was synthesized through a multi-step process involving esterification, protection, reduction, and Corey-Fuchs reaction, with overall yields ranging from 30% to 41% .

Chiral Inversion and Synthesis

A high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was described, featuring an efficient chiral inversion as the key step. This process involved Boc-involved neighboring group participation mediated by thionyl chloride. The method offers advantages in terms of simplicity, cost, yield, and purification, making it attractive for industrial applications .

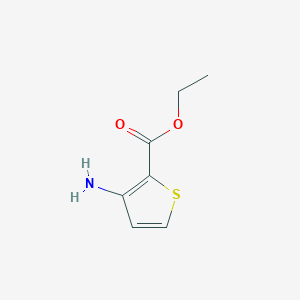

Synthesis of Biologically Active Intermediates

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in biologically active compounds such as omisertinib (AZD9291), was established. Starting from commercially available 4-fluoro-2methoxy-5nitroaniline, the compound was synthesized through acylation, nucleophilic substitution, and reduction, with a total yield of 81%. The structures were confirmed by MS and 1HNMR, and the synthetic method was optimized for efficiency .

Applications De Recherche Scientifique

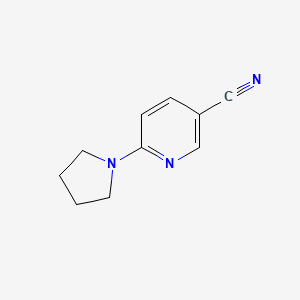

Synthesis Techniques : The compound and its derivatives have been synthesized through various methods. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized using asymmetric Mannich reaction techniques, highlighting its significance in generating chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in various biologically active compounds, was synthesized, emphasizing rapid synthetic methods and the importance of structural confirmation through techniques like MS and 1HNMR (Zhao, Guo, Lan, & Xu, 2017).

Crystal Structures and Interactions : Understanding the crystal structures of derivatives is essential for comprehending their chemical behavior. For example, the study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed an isostructural family of compounds, with the molecular linkage in the crystals involving bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond (Baillargeon et al., 2017).

Chemical Transformations and Applications : The versatility of these compounds extends to their use in complex chemical transformations and the formation of novel structures. For instance, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was prepared with significant advantages in simplicity, cost efficiency, yield, and purification procedure, highlighting its industrial reliability (Li, Mei, Gao, Li, Yan, & Che, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439673 | |

| Record name | (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | |

CAS RN |

146552-72-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146552-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.